An In-Depth Technical Guide to (S)-3-(Boc-amino)-4-phenylbutyric acid
An In-Depth Technical Guide to (S)-3-(Boc-amino)-4-phenylbutyric acid
CAS Number: 51871-62-6
Abstract
This technical guide provides a comprehensive overview of (S)-3-(Boc-amino)-4-phenylbutyric acid, a chiral amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. Also known as Boc-L-β-homophenylalanine, this compound serves as a crucial building block in peptide synthesis and as a precursor for various pharmaceutical compounds. Its structure, incorporating a tert-butoxycarbonyl (Boc) protecting group, enhances stability and solubility, making it a valuable component in the design of novel therapeutics. This document details its chemical and physical properties, provides a representative synthetic protocol, discusses its applications in drug discovery, and presents available analytical data.
Chemical and Physical Properties
(S)-3-(Boc-amino)-4-phenylbutyric acid is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | References |
| CAS Number | 51871-62-6 | [2][3] |
| Molecular Formula | C₁₅H₂₁NO₄ | [2][4] |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 101-107 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol. | [1] |
| Purity | Typically >98% | [1] |
| Storage | Store in a cool, dry place. Keep container tightly closed to avoid moisture. Protect from light. | [1] |
Synthesis
Representative Experimental Protocol (Adapted for S-enantiomer)
A plausible multi-step synthesis starting from L-phenylalanine is outlined below. This protocol is based on a reported synthesis of the D-enantiomer and is presented for illustrative purposes.[5]
Step 1: Reduction of L-Phenylalanine to (S)-2-amino-3-phenyl-1-propanol L-phenylalanine is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).
Step 2: Boc-Protection of (S)-2-amino-3-phenyl-1-propanol The resulting amino alcohol is protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate.
Step 3: Conversion to Nitrile The hydroxyl group is first converted to a good leaving group, for example, by mesylation with methanesulfonyl chloride. This is followed by nucleophilic substitution with a cyanide source, such as sodium cyanide, to yield (S)-tert-butyl (1-cyano-3-phenylpropan-2-yl)carbamate.
Step 4: Hydrolysis of the Nitrile and Final Product Formation The nitrile is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification and a final Boc-protection step to yield (S)-3-(Boc-amino)-4-phenylbutyric acid.[5] The product is then purified by chromatography.
A simplified workflow for the synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid.
Applications in Drug Development
(S)-3-(Boc-amino)-4-phenylbutyric acid, as a derivative of β-homophenylalanine, is a valuable building block in medicinal chemistry. The introduction of β-amino acids into peptide chains can confer increased stability against enzymatic degradation and can induce specific secondary structures, which are advantageous for creating peptide-based therapeutics.[6]
Role in Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A significant application of β-amino acid derivatives is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors.[7] These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. While a direct synthetic route to a marketed drug using this specific starting material is not explicitly detailed in readily available literature, the structural motif is a key component in several DPP-IV inhibitors. For instance, the synthesis of sitagliptin (B1680988), a well-known DPP-IV inhibitor, involves intermediates that are structurally related to (S)-3-(Boc-amino)-4-phenylbutyric acid.[8][9] The β-amino acid structure is crucial for the binding of these inhibitors to the active site of the DPP-IV enzyme.
General synthetic relationship in the development of DPP-IV inhibitors.
Analytical Data
Detailed spectral data for (S)-3-(Boc-amino)-4-phenylbutyric acid is not widely published. However, data for closely related compounds can provide an expected profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the protons of the butyric acid backbone, and the characteristic nine-proton singlet of the Boc protecting group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, and the aliphatic carbons of the butyric acid chain and the tert-butyl group.
Note: While specific spectra for the title compound are not available, spectra for related compounds such as 4-phenylbutyric acid and 3-phenylbutyric acid can be found in public databases.[1][10][11]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, and the C=O stretches of both the carboxylic acid and the Boc group. Aromatic C-H and C=C stretching vibrations will also be present.
Note: The NIST WebBook provides IR spectra for 4-phenylbutyric acid and 3-phenylbutyric acid which can serve as a reference for the phenylbutyric acid core.[12]
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.
Note: Mass spectral data for 4-amino-3-phenyl-butyric acid is available and can provide insight into the fragmentation of the core structure.[13]
Safety and Handling
(S)-3-(Boc-amino)-4-phenylbutyric acid should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-3-(Boc-amino)-4-phenylbutyric acid is a valuable and versatile chiral building block for organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Its utility in the synthesis of peptidomimetics and as a precursor to complex pharmaceutical agents, such as DPP-IV inhibitors, underscores its importance for researchers and scientists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its use in the laboratory. Further research into its applications and the development of more direct and scalable synthetic routes will continue to enhance its value in the scientific community.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955) [hmdb.ca]
- 2. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]
- 4. (S)-3-(Boc-amino)-4-phenylbutyric Acid - Pharmaceutical Grade Compound at Best Price [jigspharma.com]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 8. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric acid(1821-12-1) 13C NMR [m.chemicalbook.com]
- 11. 4-Phenylbutyric acid(1821-12-1) 1H NMR spectrum [chemicalbook.com]
- 12. Benzenebutanoic acid [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
